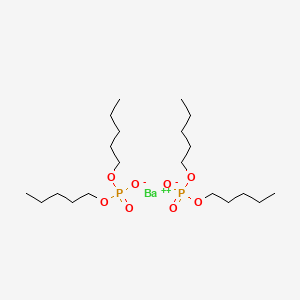
Barium diamyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium diamyl phosphate is an inorganic compound composed of barium cations and diamyl phosphate anions. It is a member of the phosphate family, which is significant in both biological and industrial contexts. This compound typically exists as a white crystalline powder and is sparingly soluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium diamyl phosphate can be synthesized through a precipitation reaction between a soluble barium salt and diamyl phosphate under controlled conditions. For instance, dissolving barium chloride in distilled water and then slowly adding a solution of diamyl phosphate while stirring continuously can result in the formation of this compound as a precipitate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale precipitation reactions. The process would typically include the use of industrial-grade barium chloride and diamyl phosphate solutions, with careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Barium diamyl phosphate can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, it can form barium sulfate as a precipitate.
Substitution Reactions: It can react with other phosphate compounds to form different barium phosphate derivatives.
Common Reagents and Conditions
Reagents: Common reagents include barium chloride, diamyl phosphate, and sulfate salts.
Conditions: Reactions are typically carried out in aqueous solutions at room temperature, with continuous stirring to ensure complete mixing.
Major Products
Barium Sulfate: Formed from precipitation reactions with sulfate ions.
Other Barium Phosphates: Formed from substitution reactions with other phosphate compounds.
Wissenschaftliche Forschungsanwendungen
Barium diamyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving phosphate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: Utilized in the production of specialized ceramics and as a component in certain types of glass.
Wirkmechanismus
The mechanism by which barium diamyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The phosphate groups can participate in phosphorylation reactions, which are crucial in many biological processes. Additionally, the barium ions can interact with other ions and molecules, influencing various chemical and physical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Phosphate: Another barium-containing phosphate compound with similar properties but different applications.
Calcium Phosphate: Widely used in biological and medical applications, particularly in bone and dental materials.
Sodium Phosphate: Commonly used in food and pharmaceutical industries.
Uniqueness
Barium diamyl phosphate is unique due to its specific combination of barium and diamyl phosphate, which imparts distinct chemical and physical properties. Its applications in specialized fields such as medical imaging and advanced materials set it apart from other phosphate compounds.
Eigenschaften
CAS-Nummer |
68698-63-5 |
|---|---|
Molekularformel |
C20H44BaO8P2 |
Molekulargewicht |
611.8 g/mol |
IUPAC-Name |
barium(2+);dipentyl phosphate |
InChI |
InChI=1S/2C10H23O4P.Ba/c2*1-3-5-7-9-13-15(11,12)14-10-8-6-4-2;/h2*3-10H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
QOKSCAYQPJYQQI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCOP(=O)([O-])OCCCCC.CCCCCOP(=O)([O-])OCCCCC.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
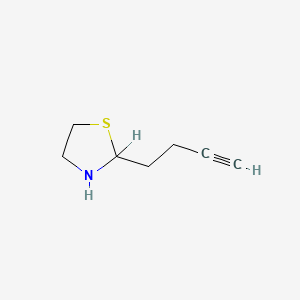
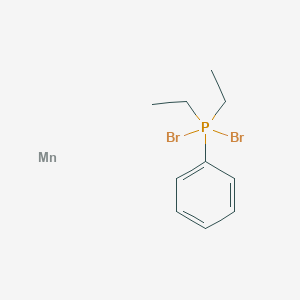



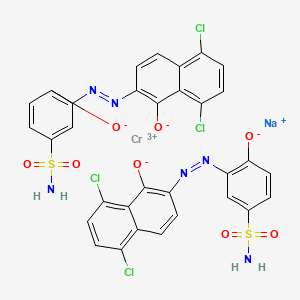
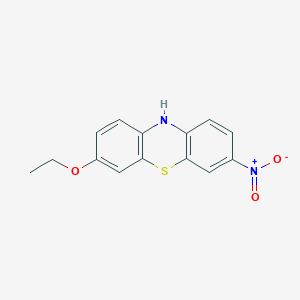

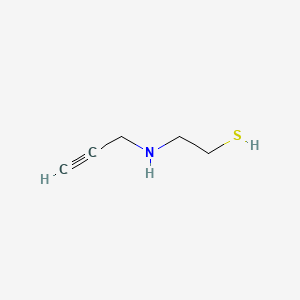
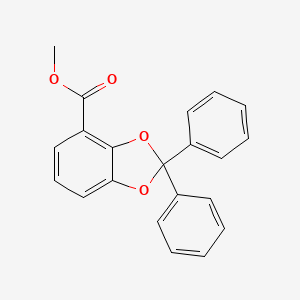
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)
